rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans, is a molecule that features prominently in pharmaceutical chemistry. Its unique structure, characterized by a piperidin-2-one core with a cyclopropyl group and an imidazole ring, endows it with significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic routes and reaction conditions : The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans typically involves the strategic formation of the piperidin-2-one core, followed by the introduction of the cyclopropyl and imidazole substituents. This process might include:
Cyclization reactions to form the piperidin-2-one structure.
Subsequent functionalization to introduce the aminomethyl group.
The final step often involves attaching the cyclopropyl and imidazole rings under controlled reaction conditions to ensure the correct stereochemistry.
Industrial production methods
: Scaling up the production of this compound for industrial purposes demands efficient and high-yield processes. This typically involves optimizing reaction conditions to enhance yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of reactions it undergoes :
Oxidation
: The compound can undergo oxidation, particularly at the aminomethyl group, to form various oxidative derivatives.
Reduction
: Reduction reactions can target the imidazole ring or other functional groups, potentially modifying the compound's biological activity.
Substitution
: Substitution reactions, especially nucleophilic substitutions, can occur at the imidazole or cyclopropyl groups.
Common reagents and conditions used in these reactions
: Standard reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are often employed. The conditions include controlled temperature, pH, and solvents to ensure desired reaction outcomes.
Major products formed from these reactions
: Major products vary based on the reaction type but typically include oxidized derivatives, reduced compounds, and substituted analogs, each with potentially distinct biological properties.
Scientific Research Applications
Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans has extensive applications in:
Chemistry
: Serving as a scaffold for developing novel compounds.
Biology
: Studying receptor interactions due to its unique binding properties.
Medicine
: Potential therapeutic uses, particularly in targeting specific receptors or enzymes involved in diseases.
Industry
: Used as a building block in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism involves the interaction of the compound with specific molecular targets, such as receptors or enzymes, leading to a biological effect. The imidazole ring, known for its ability to interact with metal ions and hydrogen bond donors/acceptors, plays a crucial role in these interactions. The exact pathways involve binding to active sites or altering enzyme activity, leading to downstream effects that underpin its biological activity.
Comparison with Similar Compounds
Similar compounds include various piperidine and imidazole derivatives:
(5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidin-2-one
: Lacks the imidazole group.
(5R,6S)-5-(aminomethyl)-1-methyl-1H-imidazol-2-yl piperidin-2-one
: Does not have the cyclopropyl group.
(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-ol
: Features a hydroxyl group instead of a ketone.
Its uniqueness lies in the combined presence of the cyclopropyl and imidazole rings, conferring a specific set of properties and interactions not seen in other compounds.
There's your dive into rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, trans. Complex and intriguing, right?
Properties
IUPAC Name |
(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-7-6-15-13(16)12-9(8-14)2-5-11(18)17(12)10-3-4-10/h6-7,9-10,12H,2-5,8,14H2,1H3/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAFLHNJLTKGO-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C3CC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.